N-propyl-5,6,7,8-tetrahydroquinolin-8-amine
Overview
Description
“N-propyl-5,6,7,8-tetrahydroquinolin-8-amine” is an organic chemical compound . It has a molecular weight of 190.29 . The IUPAC name for this compound is N-propyl-5,6,7,8-tetrahydro-8-quinolinamine .
Molecular Structure Analysis
The InChI code for “N-propyl-5,6,7,8-tetrahydroquinolin-8-amine” is 1S/C12H18N2/c1-2-8-13-11-7-3-5-10-6-4-9-14-12(10)11/h4,6,9,11,13H,2-3,5,7-8H2,1H3 .Physical And Chemical Properties Analysis
“N-propyl-5,6,7,8-tetrahydroquinolin-8-amine” has a molecular weight of 190.29 . The safety information signal word for this compound is "Danger" .Scientific Research Applications
Anti-tumor Activity
N-propyl-5,6,7,8-tetrahydroquinolin-8-amine and its derivatives have been investigated for their potential anti-tumor properties. Notably, a study focusing on the synthesis of new tetrahydroquinoline derivatives highlighted the anti-tumor activities of these compounds against human hepatic cell HepG2, human leukemia cell Leu02, and human lung cancer cell Lu-04. The research indicated that certain synthesized compounds, particularly compound 3, exhibited notable anti-tumor activity in vitro, especially against leukemia and lung cancer cells (Li, 2013).
Enzymatic Mediated Dynamic Kinetic Resolution
The compound has been subject to studies involving enzymatic processes. For instance, a dynamic kinetic resolution of 8-amino-5,6,7,8-tetrahydroquinoline was observed in the presence of Candida antarctica Lipase B, leading to the isolation of significant yields of a specific enantiomer of (R)-acetamide. This finding demonstrates the compound's role in spontaneous enzymatic reactions, providing insights into its potential applications in chemical synthesis (Crawford, Skerlj, & Bridger, 2007).
Chemical Synthesis and Molecular Transformation
The compound has also been a key player in complex chemical synthesis processes. A notable example is its involvement in a four-component, one-pot reaction leading to the synthesis of N2-Methyl- or aryl-substituted tetrahydroquinoline-3-carbonitriles. This process is significant due to the complex molecular transformations it entails, including the cleaving and constructing of multiple bonds, showcasing the compound's versatility in chemical synthesis (Wan et al., 2011).
Catalytic and Chemical Properties
Furthermore, the compound has been identified as a crucial component in catalysis. Studies have shown its involvement in the synthesis of specific ruthenium(ii) complexes, which are highly effective in the transfer hydrogenation of a wide range of ketones. This not only underscores the compound's catalytic capabilities but also highlights its potential application in enhancing chemical reactions under varying conditions, including those open to the air and under inert conditions (Li et al., 2018).
Safety And Hazards
properties
IUPAC Name |
N-propyl-5,6,7,8-tetrahydroquinolin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-8-13-11-7-3-5-10-6-4-9-14-12(10)11/h4,6,9,11,13H,2-3,5,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQKAGKGPVMRMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCCC2=C1N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-propyl-5,6,7,8-tetrahydroquinolin-8-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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